molecular formula C6H9ClSi B155444 Trivinylchlorosilane CAS No. 1871-21-2

Trivinylchlorosilane

Cat. No. B155444
CAS RN: 1871-21-2
M. Wt: 144.67 g/mol
InChI Key: NNKJLYMBVRDUEI-UHFFFAOYSA-N
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Description

Trivinylchlorosilane is a silicon-based compound that is not directly discussed in the provided papers. However, the papers do provide insights into the behavior of similar trichlorosilanes, which are important intermediates in the production of silicone materials and have various applications in the chemical industry, including the deposition of silicon for photovoltaic applications and the reduction of imines to amines .

Synthesis Analysis

The synthesis of trichlorosilane derivatives can involve reactions with various organic and inorganic compounds. For instance, trichlorosilane can react with imines to yield N-trichlorosilyl intermediates, which can be hydrolyzed to form amines . Additionally, trichlorosilane can undergo condensation reactions with allylic chlorides in the presence of tertiary amines and metal salts to produce allyltrichlorosilanes . These methods demonstrate the reactivity of trichlorosilane compounds and may provide insights into the synthesis of trivinylchlorosilane.

Molecular Structure Analysis

The molecular structure of trichlorosilane derivatives can be complex, as evidenced by the study of 1,2-dibromoethyl-trichlorosilane, which exists as a mixture of conformers in the gas and liquid phases . The molecular structure of (dichloromethyl)-trichlorosilane has been determined by gas phase electron diffraction, revealing a molecule with C1-symmetry . These studies highlight the importance of conformational analysis in understanding the structure of trichlorosilane compounds.

Chemical Reactions Analysis

Trichlorosilanes can participate in various chemical reactions. For example, the chlorination of (3,3,3-trifluoropropyl)trichlorosilane results in chlorinated products with different reactivities depending on their position relative to the silicon atom . The reactivity of trichlorosilanes in the gas phase during chemical vapor deposition processes has also been studied, revealing two main pathways: the disilane mechanism and the radical pathway .

Physical and Chemical Properties Analysis

The physical and chemical properties of trichlorosilanes are influenced by their molecular structure and the substituents attached to the silicon atom. The autoignition temperature (AIT) of trichlorosilanes, for example, is an important property for safety considerations and is affected by the substituted groups . The molecular structure and vibrational properties of trichlorosilane derivatives have been studied using techniques such as gas-phase electron diffraction and spectroscopy, providing detailed information on bond lengths, bond angles, and conformational properties .

Scientific Research Applications

Surface Modification and Membrane Distillation

Trivinylchlorosilane and similar compounds are used in surface treatments to make ceramic membranes hydrophobic, suitable for applications like direct contact membrane distillation (DCMD). These treatments improve the hydrophobicity and pore entry pressure of the membranes, impacting their efficiency in DCMD applications (Hendren, Brant, & Wiesner, 2009).

Catalysis and Chemical Reactions

In the field of catalysis, trivinylchlorosilane derivatives are investigated for processes like the disproportionation of trichlorosilane. These studies focus on optimizing conditions for catalytic processes and assessing their efficiency in applications such as silicon growth (Vorotyntsev et al., 2018).

Organometallic Chemistry

In organometallic chemistry, vinyl-functionalized silanes and disiloxanes, including those derived from trivinylchlorosilane, are synthesized for various applications. These compounds are characterized and analyzed for their structural and electrochemical properties, contributing to the development of new organometallic materials (Bruña et al., 2010).

Synthesis of Novel Compounds

Trivinylchlorosilane plays a role in the synthesis of new classes of compounds, such as carborane-containing star-shaped molecules. These synthesized compounds have potential applications as liquid crystalline substances and precursors for higher order dendrons (Dash et al., 2008).

Radical Reactions in Organic Chemistry

Trivinylchlorosilane-related compounds are used in radical reactions in organic chemistry, demonstrating high selectivity and efficiency under various conditions. These applications include radical reductions, hydrosilylation, and consecutive radical reactions (Chatgilialoglu & Lalevée, 2012).

Semiconductor Industry

In the semiconductor industry, trivinylchlorosilane derivatives are used in processes like the production of high-purity silicon for solar cells. Research in this area focuses on optimizing the production process and minimizing undesirable byproducts (Sturm, Karaca, Heinz, Felder, Lewis, Auner, & Holthausen, 2022).

Safety And Hazards

Trivinylchlorosilane is a hazardous substance. If inhaled, it is recommended to move the victim into fresh air and provide artificial respiration if necessary . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . If it comes into contact with the eyes, they should be rinsed cautiously with water for several minutes . If ingested, the mouth should be rinsed but vomiting should not be induced .

properties

IUPAC Name

chloro-tris(ethenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClSi/c1-4-8(7,5-2)6-3/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKJLYMBVRDUEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C[Si](C=C)(C=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trivinylchlorosilane

CAS RN

1871-21-2
Record name Trivinylchlorosilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trivinylchlorosilane

Citations

For This Compound
53
Citations
YV Khoroshavina, GA Nikolaev - Russian Journal of General Chemistry, 2013 - Springer
… : trivinylchlorosilane (88%), divinyldichlorosilane (11%), and vinyltrichlorosilane (0.5%). Since the boiling points of these products are close the isolation of pure trivinylchlorosilane is …
Number of citations: 7 link.springer.com
BP Dash, R Satapathy, JA Maguire… - Organic Letters, 2008 - ACS Publications
… Facile functionalization of these symmetrical core structures with 1-iodoheptane and trivinylchlorosilane produce compounds which could be used as liquid crystalline substances and …
Number of citations: 72 pubs.acs.org
OT Mefford, RC Woodward, JD Goff, TP Vadala… - Journal of Magnetism …, 2007 - Elsevier
… by adding excess trivinylchlorosilane (2.2 mL, 0.0142 mol) at ∼70–80% conversion and allowing the mixture to stir overnight. The excess trivinylchlorosilane was removed under …
Number of citations: 75 www.sciencedirect.com
KS Wilson, JD Goff, JS Riffle, LA Harris… - Polymers for …, 2005 - Wiley Online Library
… The polymers were terminated with trivinylchlorosilane prior to 100% conversion to avoid … Quantitative termination of the living chain end with the trivinylchlorosilane was verified by …
Number of citations: 83 onlinelibrary.wiley.com
A Mrzygłód, M Kubicki, B Dudziec - Dalton Transactions, 2022 - pubs.rsc.org
… performed to eliminate the issue of lack of trivinylchlorosilane (ClSi) in the reaction system … Interestingly, a higher amount of trivinylchlorosilane does not lead to the exclusive formation …
Number of citations: 3 pubs.rsc.org
OT Mefford, ML Vadala, JD Goff, MRJ Carroll… - Langmuir, 2008 - ACS Publications
… At ∼95% conversion of monomer, the polymer was terminated with an excess of trivinylchlorosilane (3.78 mL, 0.0261 mol), and the mixture was stirred overnight. The PDMS oligomer …
Number of citations: 75 pubs.acs.org
MR Vilar, Y Bouali, N Kitakatsu, P Lang, R Michalitsch… - Thin solid films, 1998 - Elsevier
… A hydroxylated silicon sample (spectrum (a)), taken from the HREELS chamber under a nitrogen stream, was directly dipped in a trivinylchlorosilane (TVS) solution for 45 min, rinsed …
Number of citations: 10 www.sciencedirect.com
M Popall, M Andrei, J Kappel, J Kron, K Olma… - Electrochimica …, 1998 - Elsevier
… The condensed GLYMO, dissolved in CH 2 Cl 2 is cooled to 15C, 1 mol trivinylchlorosilane (VINYL) is added dropwise and the mixture is stirred for completion of the reaction. HCl, CH 2 …
Number of citations: 153 www.sciencedirect.com
J Kecht, A Schlossbauer, T Bein - Chemistry of Materials, 2008 - ACS Publications
… The micropore surface was then functionalized with trivinylchlorosilane and reacted with a palladium complex to generate a final product with fully accessible mesopores and Pd …
Number of citations: 248 pubs.acs.org
OT Mefford, MRJ Carroll, ML Vadala, JD Goff… - Chemistry of …, 2008 - ACS Publications
Biocompatible, hydrophobic nanoparticles show great promise as biomaterials. This paper reports the synthesis, magnetic separation, and characterization of magnetite nanoparticles …
Number of citations: 67 pubs.acs.org

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